molecular formula C18H17ClN4O4S B2712694 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1396758-02-3

1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2712694
CAS No.: 1396758-02-3
M. Wt: 420.87
InChI Key: OJNMLEJBCDJCSZ-UHFFFAOYSA-N
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Description

The compound 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a pyrrolidin-1-ylsulfonyl group and a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl moiety. The 1,2,4-oxadiazole scaffold is known for metabolic stability and bioisosteric properties, while the 2-chlorophenyl group may enhance lipophilicity and target binding. The pyrrolidin-1-ylsulfonyl moiety could influence solubility and pharmacokinetic profiles.

Properties

IUPAC Name

1-[[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c19-14-7-2-1-6-13(14)17-20-16(21-27-17)12-22-9-5-8-15(18(22)24)28(25,26)23-10-3-4-11-23/h1-2,5-9H,3-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNMLEJBCDJCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the pyridinone moiety: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions.

    Attachment of the pyrrolidinylsulfonyl group: This can be done through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives of oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against breast cancer cells, showing promising results comparable to established chemotherapeutics such as Doxorubicin .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial activity. The compound's structure suggests potential effectiveness against bacterial and fungal pathogens. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial properties, making them suitable for further investigation in this area .

Neuropharmacological Effects

The pyrrolidine and pyridine components in the structure may contribute to neuropharmacological activities. Compounds with similar frameworks have been studied for their anticonvulsant properties, indicating that this compound could be explored for its effects on neurological disorders such as epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy of drug candidates. The presence of the 2-chlorophenyl group and the oxadiazole ring are believed to enhance biological activity by influencing interactions with biological targets. SAR studies suggest that electron-withdrawing groups like chlorine can significantly affect the potency of anticancer agents .

Synthesis and Derivatives

The synthesis of 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves multi-step reactions that can be optimized to yield various derivatives with modified biological activities. The ability to synthesize derivatives allows for extensive testing in pharmacological applications .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of oxadiazole derivatives, a compound similar to the one in focus was tested against MCF-7 breast cancer cells. The results indicated an IC50 value significantly lower than that of several control compounds, suggesting a strong anticancer activity attributed to the oxadiazole moiety .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of various oxadiazole-containing compounds against clinical isolates of bacteria. The tested compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to trigger specific signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Notable Bioactivity Reference
Target Compound Pyridinone + 2-chlorophenyl-oxadiazole + pyrrolidin-1-ylsulfonyl Unknown (structural inference: potential antiviral/antioxidant)
CAS 1396868-26-0 Dual oxadiazole + cyclopropyl Not reported (inferred improved permeability)
CAS 1171762-43-8 2-fluorophenyl-oxadiazole + pyrrolidin-2-one Not reported (fluorine effects on binding)
CAS 1996629-79-8 Trifluoromethyl biphenyl + pyrrolidin-1-ylsulfonyl Not reported (lipophilicity for CNS targets)
CAS 148372-30-9 Sulfanyl-triazole + benzyl-pyridinone Antioxidant (redox activity inferred)

Table 2: Substituent Effects on Activity

Substituent Electronic Effects Bioactivity Influence Example Compound
2-Chlorophenyl Electron-withdrawing, lipophilic Enhanced target binding (e.g., kinase inhibition) Target Compound
2-Fluorophenyl Highly electronegative, smaller size Altered binding pocket interactions CAS 1171762-43-8
Cyclopropyl Steric hindrance, rigidity Improved membrane permeability CAS 1396868-26-0
Trifluoromethyl Strongly lipophilic, electron-withdrawing Enhanced CNS penetration CAS 1996629-79-8

Research Findings and Implications

  • Antioxidant Activity : Pyrrolidin-2-one derivatives with thioxo-oxadiazole groups (e.g., CAS 148372-30-9) outperform ascorbic acid, suggesting that the target compound’s pyrrolidin-1-ylsulfonyl group may need optimization for similar efficacy .
  • Antiviral Potential: Oxadiazole derivatives (e.g., compounds) show antiviral properties, implying that the target compound’s 2-chlorophenyl-oxadiazole motif could be leveraged in antiviral drug design .
  • Structural Trade-offs : The cyclopropyl group in CAS 1396868-26-0 improves permeability but may reduce target affinity compared to the target compound’s chlorophenyl group .

Biological Activity

The compound 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic organic molecule with potential biological applications. Its structure combines an oxadiazole ring and a pyridine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H17ClN4O3S\text{C}_{16}\text{H}_{17}\text{ClN}_4\text{O}_3\text{S}

It features a 2-chlorophenyl group attached to an oxadiazole ring, linked to a pyrrolidine sulfonamide. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, particularly those related to inflammation and cancer cell proliferation. For instance, it could target cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses and pain signaling.
  • Receptor Modulation : It may also interact with receptors that regulate cell signaling pathways, potentially leading to altered cellular responses.

Anticancer Properties

Recent studies have indicated that compounds similar to this oxadiazole derivative exhibit significant anticancer activity. For example:

  • In vitro studies demonstrated that oxadiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This is likely due to their ability to interfere with signaling pathways critical for tumor growth and survival.

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties:

  • In vivo models have shown that related compounds can reduce inflammation markers and alleviate symptoms in models of arthritis and other inflammatory diseases. The mechanism is believed to involve inhibition of COX enzymes, leading to decreased prostaglandin synthesis.

Case Studies

  • Anticancer Activity in Cell Lines : A study tested various oxadiazole derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against these cancer types.
  • Anti-inflammatory Efficacy : Another investigation assessed the anti-inflammatory effects of oxadiazole derivatives in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to controls, indicating the potential for therapeutic use in inflammatory conditions.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerEnzyme inhibition (e.g., COX)
Anti-inflammatoryReceptor modulation
Cytotoxicity against MCF-7Induction of apoptosis
Reduction in edemaInhibition of inflammatory mediators

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify sulfonyl group protons (δ 3.0–3.5 ppm for pyrrolidine-CH₂) and sulfone sulfur’s deshielding effects on adjacent carbons. 2D experiments (HSQC, HMBC) confirm connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Look for sulfonyl S=O stretches at 1350–1150 cm⁻¹.
    Reference structural analogs in for comparative analysis .

Advanced: How can researchers address contradictory solubility data reported for this compound in different solvent systems?

Methodological Answer :
Contradictions may arise from polymorphic forms or pH-dependent ionization. Standardize solubility assays using the shake-flask method:

Saturate solvents (e.g., DMSO, PBS, ethanol) with the compound at 25°C.

Quantify solubility via HPLC with a C18 column (see for column specifications).

Characterize solid phases using XRD (as in ) to rule out polymorphism. Adjust pH to mimic physiological conditions (pH 6.5–7.4) using ammonium acetate buffers () .

Advanced: What in vitro models are appropriate for evaluating the biological activity of this compound, considering its structural features?

Q. Methodological Answer :

  • Enzyme Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to the pyrrolidin-1-ylsulfonyl group. Use fluorescence-based assays to monitor inhibition.
  • Cell Permeability : Employ Caco-2 monolayers to assess passive diffusion. Prepare test solutions in HBSS buffer (pH 7.4) and quantify via LC-MS.
  • Cytotoxicity Screening : Use MTT assays in HEK293 or HepG2 cells, comparing against structurally related oxadiazoles () .

Advanced: What strategies can mitigate degradation of the oxadiazole ring under physiological conditions during bioactivity assays?

Q. Methodological Answer :

  • Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis. Avoid nucleophilic agents (e.g., thiols).
  • Stabilization Additives : Include 0.1% BSA to reduce non-specific binding.
  • Degradation Monitoring : Perform LC-MS at timed intervals to track degradation products. highlights oxadiazole-thione stability under reflux, suggesting thermal resilience but susceptibility to hydrolysis .

Basic: What are the key considerations for purifying this compound using chromatography?

Q. Methodological Answer :

  • Normal-Phase Chromatography : Use silica gel with gradients of EtOAc/hexane (20–70% EtOAc) to separate polar byproducts.
  • Reverse-Phase HPLC : Employ a C18 column (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) for high-purity isolation. Reference for column selection and mobile phase optimization .

Advanced: How do structural modifications to the pyrrolidine sulfonyl group impact the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, fluoro) on pyrrolidine. Assess logP (via shake-flask method) and aqueous solubility.
  • Metabolic Stability : Use liver microsomal assays (human/rat) to measure t½. Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation.
  • In Vivo PK : Compare bioavailability in rodent models after oral dosing. ’s phenylethyl-pyrrolidine analogs demonstrate how bulkier groups alter absorption .

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